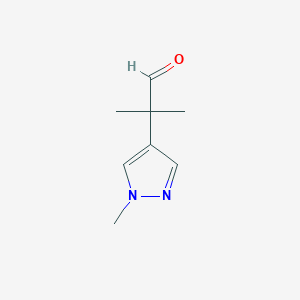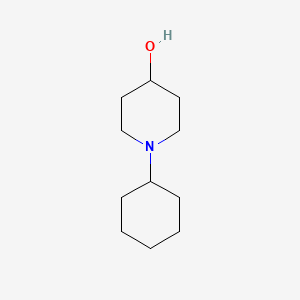![molecular formula C12H22N2O2 B13336611 tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)
tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro ring system. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazaspiro compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent for neurological and psychiatric disorders.
Industry: In the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl (6R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-13-12(5-6-12)8-14(9)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
YHYFNPIWBSVXMP-SECBINFHSA-N |
Isomerische SMILES |
C[C@@H]1CNC2(CC2)CN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CNC2(CC2)CN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


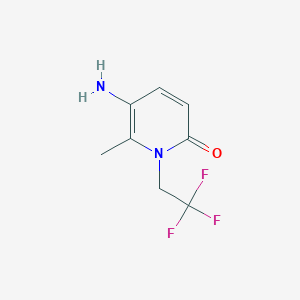
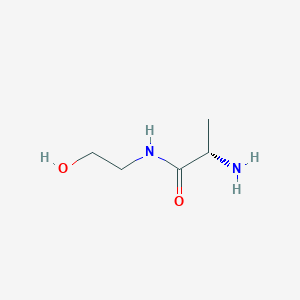
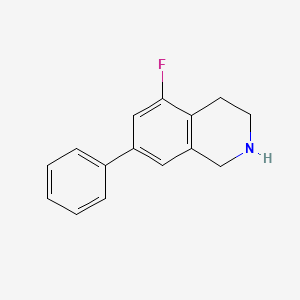
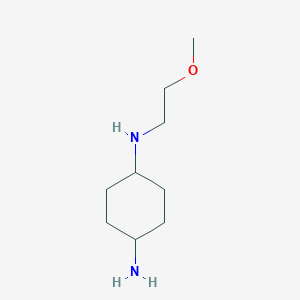
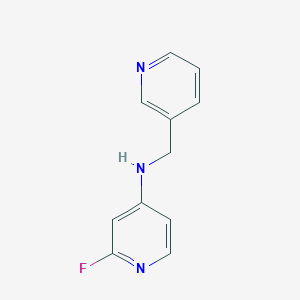
![2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336566.png)
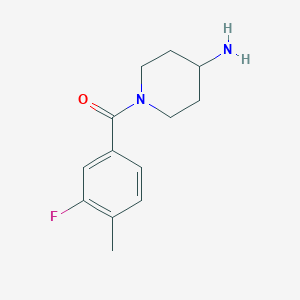
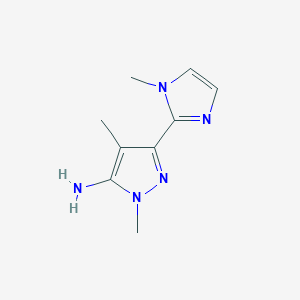
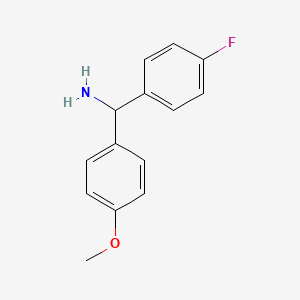
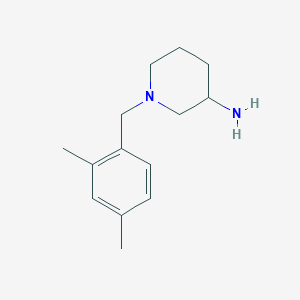
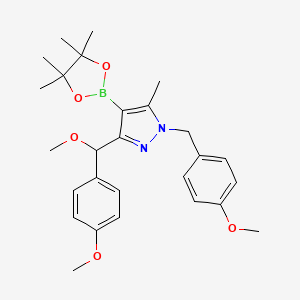
![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B13336604.png)
